
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound with a molecular formula of C9H21N2O2S. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a dimethylamino group, which contributes to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 3-(Dimethylamino)-1-propylamine with tetrahydrothiophene 1,1-dioxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The raw materials are sourced in bulk, and the reaction is carried out in reactors designed to handle large volumes. The product is then purified using techniques such as distillation, crystallization, or chromatography to ensure it meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The tetrahydrothiophene ring provides structural stability and contributes to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylamine: A related compound with similar functional groups but lacking the tetrahydrothiophene ring.
N,N-Dimethyl-1,3-propanediamine: Another similar compound used in various chemical syntheses.
Uniqueness
3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both the dimethylamino group and the tetrahydrothiophene ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H20N2O2S |
|---|---|
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H20N2O2S/c1-11(2)6-3-5-10-9-4-7-14(12,13)8-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
UBHGENRARYNHMB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





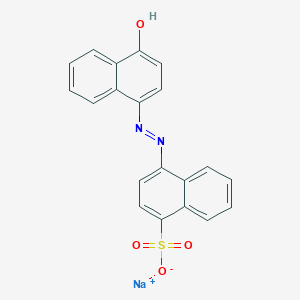
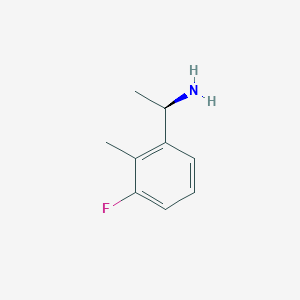
![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)
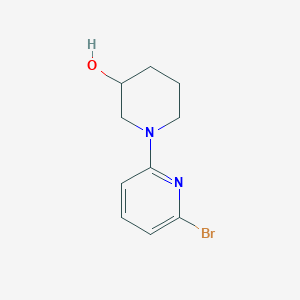
![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)
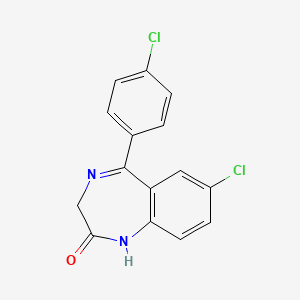
![4-[(2-Propynyloxy)methyl]piperidine](/img/structure/B12051622.png)
![3-[(Prop-2-YN-1-yloxy)methyl]piperidine](/img/structure/B12051632.png)
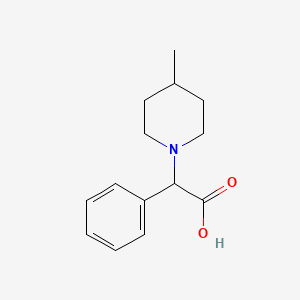
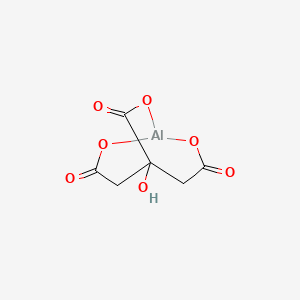
![1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051657.png)
